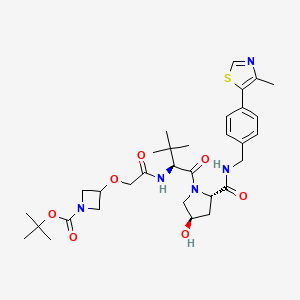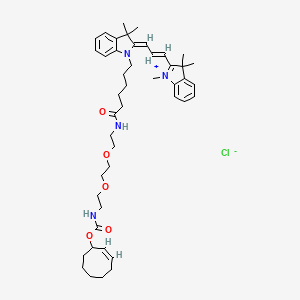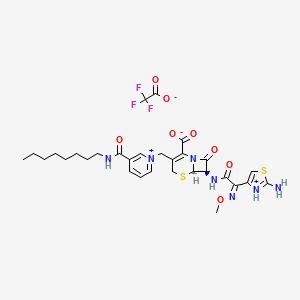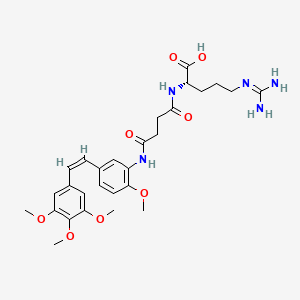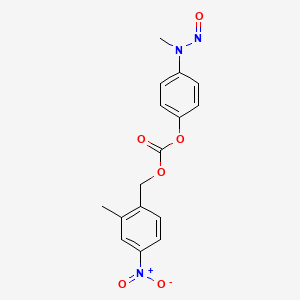
mTORC1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mTORC1-IN-2 is a compound that acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a crucial signaling node that integrates environmental cues to regulate cell survival, proliferation, and metabolism. It is often deregulated in human cancers and other diseases . This compound is used in scientific research to study the mTOR signaling pathway and its implications in various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mTORC1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
mTORC1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
mTORC1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of mTORC1 inhibitors.
Biology: Helps in understanding the role of mTORC1 in cellular processes such as autophagy, protein synthesis, and cell growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR signaling pathway.
作用機序
mTORC1-IN-2 exerts its effects by inhibiting the activity of mTORC1. The compound binds to the mTORC1 complex, preventing its activation and subsequent signaling. This inhibition affects various downstream processes, including protein synthesis, lipid synthesis, and autophagy . The molecular targets involved in this pathway include the regulatory-associated protein of mTOR (Raptor) and the GTPase Rheb.
類似化合物との比較
Similar Compounds
Rapamycin: A well-known mTORC1 inhibitor that binds to the FKBP12-rapamycin binding domain of mTOR.
Torin 1: Another mTOR inhibitor that targets both mTORC1 and mTORC2 complexes.
DCZ0358: A novel compound that inhibits mTOR signaling via dual mTORC1/2 inhibition.
Uniqueness
mTORC1-IN-2 is unique in its specific inhibition of the mTORC1 complex without affecting mTORC2. This selective inhibition allows for targeted studies of mTORC1-related pathways and processes, making it a valuable tool in scientific research.
特性
分子式 |
C16H15N3O6 |
|---|---|
分子量 |
345.31 g/mol |
IUPAC名 |
(2-methyl-4-nitrophenyl)methyl [4-[methyl(nitroso)amino]phenyl] carbonate |
InChI |
InChI=1S/C16H15N3O6/c1-11-9-14(19(22)23)4-3-12(11)10-24-16(20)25-15-7-5-13(6-8-15)18(2)17-21/h3-9H,10H2,1-2H3 |
InChIキー |
UFDUZLKKOADWTE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])COC(=O)OC2=CC=C(C=C2)N(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


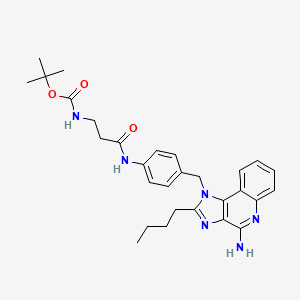

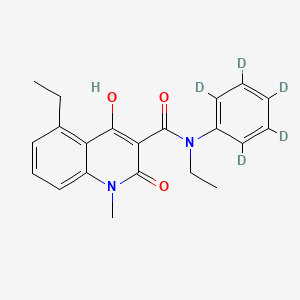
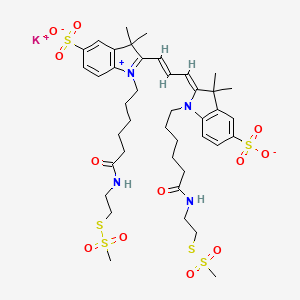
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)
![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
